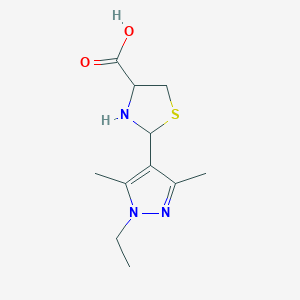

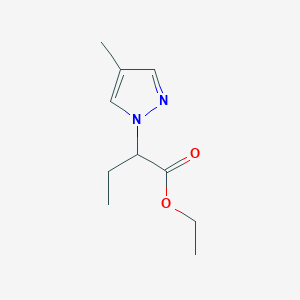

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate, also known as ethyl 4-methyl-1H-pyrazole-1-butanoate, is an organic compound belonging to the class of pyrazoles. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. It is used in various applications, including pharmaceuticals, food and beverage industries, and synthetic organic chemistry. It is also used as a starting material in the synthesis of a wide range of compounds, such as pharmaceuticals and pesticides.

Scientific Research Applications

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate: Scientific Research Applications

Antiviral Applications: Pyrazole derivatives have been extensively studied for their antiviral properties. Compounds similar to ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate have shown efficacy in clinical use as antiviral drugs, such as Ribavirin .

Anticancer Activities: The structural motif of pyrazole is known to possess anticancer activities. Molecules containing pyrazole units are increasingly investigated for their potential as anticancer agents .

Antifungal Uses: Pyrazole-bearing compounds are also explored for their antifungal properties, with drugs like Fluconazole and Voriconazole being notable examples that have led to intense investigation into 1,2,4-triazole derivatives .

Antileishmanial and Antimalarial Effects: Compounds with a pyrazole moiety have been recognized for their potent antileishmanial and antimalarial activities, making them subjects of pharmacological studies .

Anti-inflammatory Properties: Novel pyrazole derivatives have been synthesized for selective COX-2 inhibition, demonstrating potent anti-inflammatory activity .

Enzyme Inhibition: Pyrazole compounds often target specific enzymes, such as LmPTR1 in the case of antileishmanial activity, characterized by lower binding free energy and desirable fitting patterns in the enzyme’s active site .

Synthesis of Heterocycles: Efforts have been made to produce new heterocycles using pyrazole-containing molecules, which can lead to the development of various pharmacologically active compounds .

Molecular Simulation Studies: Molecular simulation studies are performed on pyrazole derivatives to justify their potent biological activities and to understand their interactions with biological targets .

properties

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZXOZWWEVSPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)